molecular formula C11H10F3N B6283749 4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzonitrile CAS No. 1225380-06-2

4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzonitrile

Cat. No.: B6283749
CAS No.: 1225380-06-2
M. Wt: 213.2
InChI Key:
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Description

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile is an organic compound with the molecular formula C11H10F3N It is characterized by the presence of a trifluoromethyl group attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with 1,1,1-trifluoro-2-methylpropan-2-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile is unique due to the combination of the trifluoromethyl group and the benzonitrile moiety, which imparts distinct chemical and physical properties. This combination enhances its stability, reactivity, and potential for diverse applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzonitrile involves the reaction of 4-cyanobenzonitrile with 1,1,1-trifluoro-2-methylpropan-2-ol in the presence of a strong acid catalyst, followed by dehydration to yield the final product.", "Starting Materials": [ "4-cyanobenzonitrile", "1,1,1-trifluoro-2-methylpropan-2-ol", "Strong acid catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Step 1: Mix 4-cyanobenzonitrile and 1,1,1-trifluoro-2-methylpropan-2-ol in a reaction flask.", "Step 2: Add a strong acid catalyst (e.g. sulfuric acid) to the reaction mixture.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Allow the reaction mixture to cool and then extract the product with a suitable solvent (e.g. dichloromethane).", "Step 5: Dry the organic layer with anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to yield the final product, 4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzonitrile." ] }

CAS No.

1225380-06-2

Molecular Formula

C11H10F3N

Molecular Weight

213.2

Purity

95

Origin of Product

United States

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